molecular formula C15H15NO2 B011360 Benzyl o-tolylcarbamate CAS No. 108714-89-2

Benzyl o-tolylcarbamate

Cat. No.: B011360
CAS No.: 108714-89-2
M. Wt: 241.28 g/mol
InChI Key: XHJLADWDZOROLZ-UHFFFAOYSA-N
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Description

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is an organic compound with the molecular formula C15H15NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl group, and the nitrogen atom is substituted with a 2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-methylphenyl)-, phenylmethyl ester can be achieved through several methods. One common approach involves the reaction of 2-methylphenyl isocyanate with benzyl alcohol under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of carbamic acid, (2-methylphenyl)-, phenylmethyl ester may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce alcohols. Substitution reactions result in various derivatives based on the nucleophile employed.

Scientific Research Applications

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-methylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which then interacts with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.

    Carbamic acid, phenyl-, 1-methylethyl ester: This compound features an isopropyl group in place of the phenylmethyl group.

Uniqueness

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester is unique due to the presence of the 2-methylphenyl and phenylmethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

108714-89-2

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

XHJLADWDZOROLZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2

solubility

23.7 [ug/mL]

Synonyms

Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)

Origin of Product

United States

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